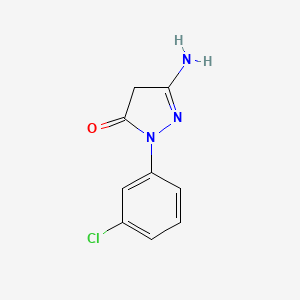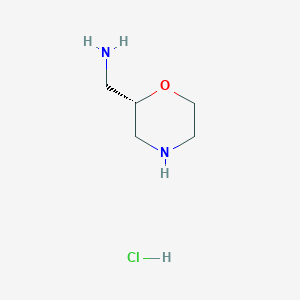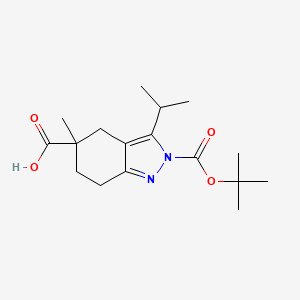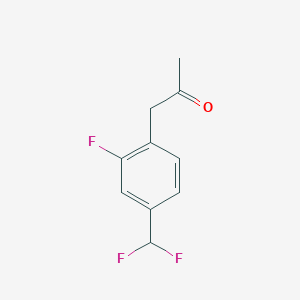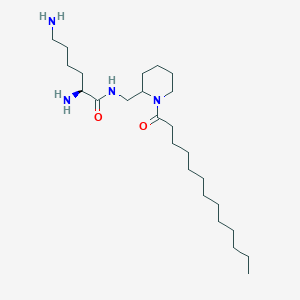
(2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15437 involves multiple steps, starting with the preparation of the piperidine derivative, followed by the coupling with a hexanamide derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient or slightly elevated levels .
Industrial Production Methods
Industrial production of NPC-15437 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually supplied as a powder and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NPC-15437 primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NPC-15437 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from the reactions of NPC-15437 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
NPC-15437 is extensively used in scientific research due to its ability to inhibit protein kinase C. This makes it a valuable tool for studying the role of protein kinase C in cellular signaling pathways. It has applications in various fields, including:
Chemistry: Used to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
NPC-15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, preventing its activation by phorbol esters and phosphatidylserine. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another inhibitor of protein kinase C, but with different binding properties.
D-sphingosine: Inhibits protein kinase C by interacting with the catalytic domain.
Ro 32-0432: A selective inhibitor of protein kinase C with a different mechanism of action.
Chelerythrine: Inhibits protein kinase C by binding to the regulatory domain.
Rottlerin: Selectively inhibits novel protein kinase C isoforms.
Uniqueness of NPC-15437
NPC-15437 is unique due to its high selectivity for the regulatory domain of protein kinase C. This specificity allows for more precise studies of protein kinase C-mediated signaling pathways, making it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C25H50N4O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31)/t22?,23-/m0/s1 |
InChI Key |
HXQRGYNEDCHJPJ-WCSIJFPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


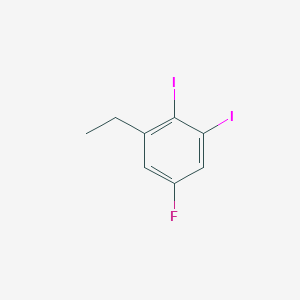

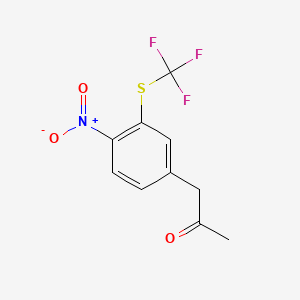

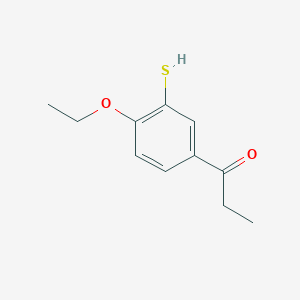

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)

